molecular formula C22H30O2 B1679184 Promegestone CAS No. 34184-77-5

Promegestone

Cat. No. B1679184
CAS RN: 34184-77-5
M. Wt: 326.5 g/mol
InChI Key: QFFCYTLOTYIJMR-XMGTWHOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promegestone, also known as R 5020, is a potent progestin that is devoid of androgenic side-effects and has marked anti-estrogenic activity . It is an AChR noncompetitive antagonist that may alter AChR function by interactions at the lipid-protein interface . Promegestone is used in the treatment of gynecological disorders due to luteal insufficiency .


Physical And Chemical Properties Analysis

Promegestone has a molecular weight of 326.472 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 486.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.1±0.4 cm3 .

Scientific Research Applications

Interaction with Nicotinic Acetylcholine Receptors

Promegestone, a progestin steroid, has been studied for its impact on nicotinic acetylcholine (ACh) receptors. Research has shown that promegestone can reversibly inhibit ACh-induced currents in Torpedo ACh receptors expressed in Xenopus oocytes. This suggests that promegestone may alter ACh receptor function through interactions at the lipid-protein interface (Blanton, Xie, Dangott, & Cohen, 1999).

Impact on Glucocorticoid Action

Promegestone's role as an antagonist of glucocorticoid action has been investigated. It has been found to bind specifically to nuclei purified from steroid-treated HTC cells, indicating its potential influence on glucocorticoid receptors (Golaz & Beck, 1983).

Effects on Breast Cancer Cell Growth

Studies have explored the effects of promegestone on the growth of human breast cancer cell lines. In progesterone-receptor-rich breast cancer cells, promegestone showed significant growth stimulation at physiological concentrations. This has implications for breast cancer therapy, particularly in the context of anti-progestin and anti-estrogen treatments (Hissom & Moore, 1987).

Regulation of Insulin-like Growth Factor Binding Proteins

Promegestone's interaction with estrogen and progesterone in breast cancer cells has been found to regulate the secretion of insulin-like growth factors and binding proteins. This regulation can influence the growth of breast cancers by altering the tumor's responsiveness to these factors (Owens, Gill, De Young, Weger, Knowles, & Moyse, 1993).

Role in the Thymus and Immune System

Research has identified specific progestin receptors in the thymus, particularly in rats. These findings suggest a possible direct effect of progesterone and promegestone on the thymus, potentially influencing immune responses (Fujii-Hanamoto, Seiki, Sakabe, & Ogawa, 1985).

Influence on Ciliary Beat Frequency in Fallopian Tubes

Promegestone has been shown to rapidly reduce ciliary beat frequency in the fallopian tubes of mice, mediated by the classical progesterone receptor. This suggests a non-genomic mechanism of action and could have implications for understanding gamete transport in the reproductive process (Bylander, Lind, Goksör, Billig, & Larsson, 2013).

Stimulation of Human Bone Cell Proliferation

Stimulation of Human Bone Cell Proliferation

Promegestone has been found to stimulate the proliferation of human bone cells and increase the production of insulin-like growth factor-2 (IGF-2). This suggests a potential role for promegestone in bone health and the regulation of bone turnover, highlighting its significance beyond reproductive functions (Trémollieres, Strong, Baylink, & Mohan, 1992).

Effects on Human Breast Cell Cultures

Studies have shown that promegestone can influence the differentiation and proliferation of human breast cells in culture. Its presence has been associated with increased differentiation and reduced turnover of young cells, indicating a significant role in breast tissue biology (Chomette, Auriol, Tranbaloc, Gompel, Malet, & Kuttenn, 1986).

Prevention of Preterm Birth in Mice

Promegestone has been investigated for its ability to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice. This highlights its potential therapeutic application in managing preterm labor in human pregnancies (Shynlova, Nadeem, Dorogin, Mesiano, & Lye, 2021).

Influence on Mitochondrial Development

Research involving promegestone has shown its impact on mitochondrial development in uterine glandular cells in rats. Promegestone induced the proliferation of giant mitochondria, indicating its potential role in cellular energy dynamics and hormone-related cellular processes (Secchi & Lecaque, 1984).

Modulation of Oestrone Sulphatase Activity in Breast Cancer Cells

Promegestone has been observed to inhibit oestrone sulphatase activity in breast cancer cell lines. This effect could offer new avenues for breast cancer treatment, especially considering the role of oestradiol in hormone-dependent breast cancer (Chetrite, Varin, Delalonde, & Pasqualini, 1993).

Safety And Hazards

Promegestone may cause genetic defects (Hazard statement: H340) . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Promegestone .

Future Directions

Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .

properties

IUPAC Name

(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFCYTLOTYIJMR-XMGTWHOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036510
Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promegestone

CAS RN

34184-77-5
Record name Promegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34184-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promegestone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17alpha-methyl-17-propionylestra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMEGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Promegestone
Reactant of Route 2
Promegestone
Reactant of Route 3
Promegestone
Reactant of Route 4
Promegestone
Reactant of Route 5
Promegestone
Reactant of Route 6
Promegestone

Citations

For This Compound
2,610
Citations
MP Blanton, Y Xie, LJ Dangott, JB Cohen - Molecular pharmacology, 1999 - ASPET
… -3,20-dione (promegestone) was used to … Promegestone reversibly inhibited ACh-induced currents ofTorpedo AChRs expressed in Xenopusoocytes. Between 1–30 μM promegestone …
Number of citations: 75 molpharm.aspetjournals.org
RN Taylor, JF Savouret, C Vaisse… - The Journal of …, 1998 - academic.oup.com
One of the most abundant protein products of human secretory endometrium is glycodelin, a glycoprotein previously referred to as PP14. Although the precise function of this protein is …
Number of citations: 79 academic.oup.com
O Shynlova, L Nadeem, A Dorogin, S Mesiano… - American journal of …, 2022 - Elsevier
… We hypothesized that a selective progesterone receptor modulator called promegestone, which is not metabolized by 20α-hydroxysteroid dehydrogenase, would sustain progesterone …
Number of citations: 10 www.sciencedirect.com
S Uzan, C Denis, V Pomi, C Varin - … Journal of Obstetrics & Gynecology and …, 1992 - Elsevier
… signs in patients treated with promegestone. Promegestone’s efficacy is close to that of lynestrenol, a norsteroidal progestin. A dosage of 0.5 mg promegestone from the 11th to the 25th …
Number of citations: 29 www.sciencedirect.com
BL Nguyen, G Chetrite, JR Pasqualini - Breast cancer research and …, 1995 - Springer
… antiestrogen ICI 164,384 inhibits the conversion of E 1 to E 2 , while a lesser effect is observed with Danazol and only weak inhibition is obtained with the progestagen Promegestone (R…
Number of citations: 65 link.springer.com
G Chetrite, E Le Nestour, JR Pasqualini - The Journal of steroid …, 1998 - Elsevier
Using reverse transcriptase-polymerase chain reaction amplification it was possible to detect the presence of type 1 human estrogen sulfotransferase (hEST1) mRNA in the hormone-…
Number of citations: 47 www.sciencedirect.com
JR Pasqualini, C Maloche, M Maroni… - Anticancer research, 1994 - europepmc.org
Using reverse transcriptase polymerase chain reaction amplification it was possible to detect the presence of oestrogen sulphatase mRNA in different hormone-dependent (MCF-7, T-…
Number of citations: 55 europepmc.org
G Chetrite, C Varin, L Delalonde… - Anticancer research, 1993 - europepmc.org
In the present study, we explored the effects on sulphatase activity by Promegestone (R-5020), Tamoxifen (TAM), 4-hydroxytamoxifen (4-OH-TAM) and ICI 164,384 in the T-47D …
Number of citations: 38 europepmc.org
SQ Shi, G Saade, K Chwalisz, RE Garfield - Journal of the Society for …, 1998 - infona.pl
Previously, we demonstrated that preterm labor induced with antiprogestins can be augmented or suppressed by treatment with a nitric oxide synthase (NOS) inhibitor or a NO donor …
Number of citations: 0 www.infona.pl
JR Pasqualini, C Varin, BL Nguyen - Cancer letters, 1992 - Elsevier
In the present study we have explored the actions of the progestagen R5020 (Promegestone: 17α, 21-dimethyl-19-nor-pregna-4, 9-diene-3,20-dione) and progesterone on the uptake of …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.